(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(2-((4-Chlorobenzyl)oxy)benzylidene)indolin-2-one is a synthetic organic compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Chlorobenzyl)oxy)benzylidene)indolin-2-one typically involves the Knoevenagel condensation reaction. This reaction is performed by condensing indolin-2-one with an aldehyde in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, industrial production would involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-((4-Chlorobenzyl)oxy)benzylidene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced indolin-2-one derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indolin-2-one derivatives.
Substitution: Halogenated benzylidene-indolin-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its indole core structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-((4-Chlorobenzyl)oxy)benzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, its ability to interact with viral proteins can result in antiviral activity.
Comparison with Similar Compounds
3-(2-((4-Chlorobenzyl)oxy)benzylidene)indolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of 3-(2-((4-Chlorobenzyl)oxy)benzylidene)indolin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H16ClNO2 |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
(3Z)-3-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C22H16ClNO2/c23-17-11-9-15(10-12-17)14-26-21-8-4-1-5-16(21)13-19-18-6-2-3-7-20(18)24-22(19)25/h1-13H,14H2,(H,24,25)/b19-13- |
InChI Key |
YGVKARJYYQWJGO-UYRXBGFRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3NC2=O)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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